7-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol
Overview
Description
7-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol is a fluorinated quinoline derivative. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method is the nucleophilic substitution of fluorine atoms, which can be achieved using various reagents and catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using appropriate starting materials and catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product. Cross-coupling reactions, such as Suzuki-Miyaura coupling, are also employed in the industrial synthesis of fluorinated quinolines .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinolines .
Scientific Research Applications
7-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its antibacterial properties.
Medicine: Explored for its potential use in developing new drugs with enhanced biological activity.
Industry: Utilized in the production of materials with unique properties, such as liquid crystals and dyes
Mechanism of Action
The mechanism of action of 7-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol involves its interaction with specific molecular targets. For instance, it may inhibit bacterial DNA gyrase and type IV topoisomerase, leading to the disruption of DNA synthesis and bacterial cell death . The presence of fluorine atoms enhances its binding affinity and stability, making it a potent inhibitor .
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoro-4-(diethyl-amino-1-methylbutylamino)quinoline
- Mefloquine
- Brequinar®
- Flosequinan
Uniqueness
7-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the fluorine atoms increase its biological activity compared to other quinoline derivatives .
Properties
IUPAC Name |
7-fluoro-6-methyl-2-(trifluoromethyl)-1H-quinolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F4NO/c1-5-2-6-8(3-7(5)12)16-10(4-9(6)17)11(13,14)15/h2-4H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTGMGXSHDZHHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1F)NC(=CC2=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901230124 | |
Record name | 7-Fluoro-6-methyl-2-(trifluoromethyl)-4-quinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901230124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
537033-65-1 | |
Record name | 7-Fluoro-6-methyl-2-(trifluoromethyl)-4-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=537033-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Fluoro-6-methyl-2-(trifluoromethyl)-4-quinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901230124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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